molecular formula C19H16N2O5 B3009850 8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide CAS No. 189253-47-2

8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide

Cat. No.: B3009850
CAS No.: 189253-47-2
M. Wt: 352.346
InChI Key: UOAPXTDBULRRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide is a synthetic coumarin derivative designed for advanced pharmaceutical and biochemical research. This hybrid compound integrates a methoxy-substituted coumarin core with a p-methylbenzohydrazide moiety, a structural framework known to confer significant bioactive potential. Based on its structural features and the documented activities of closely related analogs, this compound is a promising candidate for investigating enzyme inhibition pathways. Specific research applications may include targeting acetylcholinesterase (AChE) for neurodegenerative disease research , or acting as a inhibitor for monoamine oxidases (MAOs), which are crucial enzymes in neurotransmitter regulation . The methoxy group on the coumarin scaffold is a critical feature, frequently incorporated into approved drugs and bioactive molecules to optimize ligand-receptor binding interactions and improve physicochemical properties . Furthermore, coumarin-3-carboxamide derivatives have demonstrated potent and selective anti-proliferative activities in vitro, making them valuable tools for anticancer research . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)20-21-18(23)14-10-13-4-3-5-15(25-2)16(13)26-19(14)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPXTDBULRRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 8-methoxy-2-oxochromene with 4-methylbenzoyl hydrazine under appropriate conditions. The characterization of the compound can be performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Table 1: Characterization Data

PropertyValue
Molecular FormulaC18H18N2O4
Melting Point260 - 261.4 °C
IR (KBr)1400 - 1600 cm⁻¹ (aromatic), 1630 cm⁻¹ (carbonyl), 3298 cm⁻¹ (N-H)
Yield80%

Antiviral Activity

Research has indicated that derivatives of oxochromene compounds exhibit significant antiviral properties. A study highlighted that these compounds can effectively inhibit HIV replication at concentrations lower than 150 µM without notable cytotoxicity (CC50 > 500 µM) . The specific activity of this compound against HIV is yet to be fully elucidated but is expected to follow similar patterns as its analogs.

Anticancer Activity

The chromene scaffold has been associated with various anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways. The detailed mechanisms for this specific compound require further investigation but could involve the inhibition of key signaling pathways in cancer proliferation.

Anti-inflammatory Properties

Preliminary studies suggest that compounds containing the oxochromene moiety may also exhibit anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • HIV Integrase Inhibition : Similar compounds have been shown to mimic known integrase inhibitors, suggesting a possible mechanism for HIV inhibition.
  • Cell Cycle Regulation : The compound may affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.
  • Cytokine Modulation : By influencing cytokine production, the compound could reduce inflammation and associated tissue damage.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

  • Study A : Evaluated a series of carbohydrazide derivatives for their anti-HIV activity, revealing that modifications in the benzoyl group significantly influenced potency .
  • Study B : Investigated the anticancer properties of oxochromene derivatives, demonstrating their potential to induce apoptosis in various cancer cell lines through mitochondrial pathways .

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